2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol
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Overview
Description
2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol is an organic compound characterized by a dioxane ring substituted with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol typically involves the reaction of 4-ethoxyphenol with formaldehyde and a diol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxane ring. The reaction conditions often include:
Reagents: 4-ethoxyphenol, formaldehyde, and a diol (such as ethylene glycol)
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Temperature: Reflux conditions
Solvent: Commonly used solvents include ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethoxyphenyl)isoindoline-1,3-dione: Shares the ethoxyphenyl group but differs in the core structure.
Phenacetin (N-(4-Ethoxyphenyl)acetamide): Contains the ethoxyphenyl group and is known for its analgesic properties.
Uniqueness
2-(4-Ethoxyphenyl)-1,3-dioxan-5-ol is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where its structural features are advantageous.
Properties
CAS No. |
113119-79-2 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C12H16O4/c1-2-14-11-5-3-9(4-6-11)12-15-7-10(13)8-16-12/h3-6,10,12-13H,2,7-8H2,1H3 |
InChI Key |
YKDYCEZDFUYOJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2OCC(CO2)O |
Origin of Product |
United States |
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